ethyl 3-chloro-3-oxo-2-phenylpropanoate
Description
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Structure
3D Structure
Properties
CAS No. |
54635-33-5 |
|---|---|
Molecular Formula |
C11H11ClO3 |
Molecular Weight |
226.65 g/mol |
IUPAC Name |
ethyl 3-chloro-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C11H11ClO3/c1-2-15-11(14)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI Key |
HDXYSWZTJWCYFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Historical Context and Initial Discovery Trajectories
The precise initial discovery of ethyl 3-chloro-3-oxo-2-phenylpropanoate is not prominently documented in a singular, seminal publication. Its emergence is more accurately understood as a logical consequence of the development of fundamental organic reactions. The synthesis of β-keto esters, for instance, has been a cornerstone of organic chemistry for over a century, with the Claisen condensation being a classic method for their preparation.
The introduction of a chloroacetyl group, as is present in this compound, is conceptually linked to Friedel-Crafts acylation and related reactions. The use of chloroacetyl chloride as an acylating agent for aromatic and enolizable substrates has been a common strategy. The chloroacetylation of arenes, for example, has been studied for its utility in creating intermediates for various organic compounds. It is highly probable that this compound was first synthesized as an intermediate in a multi-step synthetic sequence, likely involving the acylation of a precursor like ethyl phenylacetate (B1230308) with phosgene (B1210022) or a related reagent. While a specific date of discovery is elusive, the synthesis of analogous compounds, such as ethyl 3-chloro-3-phenylpropanoate, has been well-documented, with detailed procedures available in resources like Organic Syntheses. orgsyn.org
Structural Features and Their Chemical Significance
The chemical behavior of ethyl 3-chloro-3-oxo-2-phenylpropanoate is a direct consequence of its constituent functional groups. The molecule possesses an ethyl ester, a phenyl ring attached to the α-carbon, and a highly reactive acyl chloride at the β-position.
| Property | Data |
| Molecular Formula | C₁₁H₁₁ClO₃ |
| InChI | InChI=1S/C11H11ClO3/c1-2-15-11(14)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
| InChIKey | HDXYSWZTJWCYFW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C1=CC=CC=C1)C(=O)Cl |
| Monoisotopic Mass | 226.03967 Da |
Data sourced from PubChem. uni.lu
The key structural features impart distinct reactivity to the molecule:
The Acyl Chloride: This is the most electrophilic and reactive site in the molecule. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and water, to form the corresponding esters, amides, and carboxylic acids, respectively.
The β-Keto Ester System: The presence of two carbonyl groups flanking the α-carbon makes the α-hydrogen acidic. This allows for the formation of an enolate under basic conditions, which can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations.
The Phenyl Group: The phenyl ring on the α-carbon provides steric bulk and can influence the stereochemical outcome of reactions at the chiral α-carbon. It also offers sites for electrophilic aromatic substitution, although the reactivity of the rest of the molecule often dominates.
The Ethyl Ester: This group is less reactive than the acyl chloride but can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or undergo transesterification.
Conceptual Frameworks for β Keto Ester Reactivity and Analogous Halogenated Systems
The reactivity of ethyl 3-chloro-3-oxo-2-phenylpropanoate is best understood within the broader context of β-keto ester chemistry and the influence of halogenation.
β-Keto esters are renowned for their synthetic versatility. The acidic nature of the α-proton allows for deprotonation to form a stabilized enolate, which is a potent nucleophile. This reactivity is central to reactions like the malonic ester synthesis and the acetoacetic ester synthesis, which are fundamental for constructing larger carbon skeletons.
The introduction of a halogen atom, particularly on the carbon adjacent to a carbonyl group (an α-halo ketone or, in this case, a β-acyl chloride which is a type of α-chloro ketone derivative), introduces additional reactive pathways. The chlorine atom is a good leaving group, making the carbon to which it is attached susceptible to nucleophilic substitution.
In the case of this compound, the acyl chloride functionality is the primary site of reaction with nucleophiles. The high electrophilicity of the acyl chloride carbon means that it will typically react in preference to the ester carbonyl. For instance, reaction with an alcohol would selectively form a new ester at the β-position, leaving the ethyl ester group intact under controlled conditions.
Overview of Research Trajectories and Academic Relevance
Direct Synthesis Approaches and Reaction Pathways
Direct synthesis of this compound often involves multi-step sequences starting from readily available precursors. These pathways include acylation, halogenation, and condensation reactions.
Acylation Reactions and Derivative Formations
Acylation reactions are a cornerstone in the synthesis of β-keto esters. A common strategy involves the acylation of a suitable enolate with an acyl chloride. For instance, the enolate of ethyl phenylacetate (B1230308) can be reacted with an appropriate acylating agent to introduce the desired carbonyl group.
Another relevant transformation is the reaction of substituted malonic acid half oxyesters (SMAHOs) with acyl donors. The magnesium enolates of these compounds can react with acyl chlorides, acid anhydrides, or even carboxylic acids in a decarboxylative Claisen condensation to yield functionalized α-substituted β-keto esters. organic-chemistry.org
Furthermore, N-heterocyclic carbene (NHC)-catalyzed reactions provide a metal-free route. For example, the radical coupling of aldehydes with azobis(isobutyronitrile) (AIBN) in the presence of an NHC catalyst can produce β-ketonitriles, which can be further elaborated to the target β-keto ester. organic-chemistry.org
Halogenation Strategies and Regioselectivity Considerations
Halogenation is a critical step in introducing the chlorine atom at the C3 position. Direct chlorination of the corresponding β-hydroxy ester, ethyl 3-hydroxy-3-phenylpropanoate, presents a viable route. Conventional methods using reagents like phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅) can lead to the formation of the desired chloride. However, these strong protic acid-generating reagents can also promote β-elimination, resulting in the formation of ethyl 3-phenyl-2-propenoate as a significant byproduct. orgsyn.org
To circumvent this, milder and more selective chlorination methods have been developed. One such method employs chlorodimethylsilane (B94632) (HSiMe₂Cl) in the presence of a catalytic amount of indium trichloride (InCl₃). orgsyn.org This system effectively chlorinates the alcohol under neutral conditions, minimizing the elimination side reaction. orgsyn.org The moderate Lewis acidity of InCl₃ is key to its effectiveness, as stronger Lewis acids can have an excessive affinity for oxygen-containing functional groups, hindering the reaction. orgsyn.orgresearchgate.net Another catalytic system for the direct chlorination of secondary alcohols utilizes gallium trichloride (GaCl₃) with diethyl tartrate. researchgate.net
Hypervalent iodine reagents also offer a metal-free alternative for halogenation. For instance, iodobenzene (B50100) dichloride can be used for the α,α-dihalogenation of diazoacetate derivatives, a reaction catalyzed by a Lewis acid or base. organic-chemistry.org While this method typically produces gem-dihalogenated compounds, it highlights the utility of hypervalent iodine in C-Cl bond formation. organic-chemistry.org
Condensation Reactions and Precursor Transformations
Condensation reactions are fundamental to building the carbon skeleton of this compound. The Claisen condensation is a classic example, where an ester is treated with a strong base to form a β-keto ester. For the synthesis of precursors, a crossed Claisen condensation between ketene (B1206846) silyl (B83357) acetals and acid chlorides, catalyzed by titanium tetrachloride (TiCl₄), can yield α-monoalkylated β-keto esters. organic-chemistry.org
Aldehydes can be condensed with ethyl diazoacetate in the presence of catalysts like molybdenum(VI) dichloride dioxide or niobium pentachloride (NbCl₅) to afford β-keto esters in good yields under mild conditions. organic-chemistry.org This approach provides a direct route to the β-keto ester core structure.
Catalytic Protocols in this compound Synthesis
Catalysis offers efficient and selective routes for the synthesis of this compound and its precursors. These methods include transition metal-mediated reactions, as well as organocatalytic and biocatalytic approaches.
Transition Metal-Mediated Syntheses
Palladium catalysis has been extensively studied for the formation of β-keto esters and their derivatives. nih.gov Palladium enolates, generated from allyl β-keto esters via decarboxylation, can undergo various transformations, including aldol (B89426) condensation and Michael addition, to build complex molecular architectures. nih.gov While not a direct synthesis of the target molecule, these methods are crucial for creating elaborate precursors.
Rhodium complexes have been employed in the asymmetric transfer hydrogenation of aryl ketoesters, which can be precursors to the target molecule. rsc.org For example, the reduction of ethyl 3-oxo-3-phenylpropanoate using a chiral rhodium catalyst in water can produce the corresponding β-hydroxy ester with high enantioselectivity. rsc.org
Solid acid catalysts, such as molybdenum-zirconium oxide (Mo-ZrO₂), have been shown to be effective in the transesterification of β-keto esters. rsc.org This can be a useful method for modifying the ester group if required.
Organocatalytic and Biocatalytic Approaches
Organocatalysis provides a metal-free alternative for key synthetic steps. Amines, such as 4-dimethylaminopyridine (B28879) (4-DMAP), have been used as catalysts for the transesterification of β-keto esters. rsc.org Arylboronic acids, particularly those with electron-withdrawing groups, can also act as effective Lewis acid catalysts for these transformations. rsc.org
Biocatalysis offers a highly stereoselective approach to related compounds. Reductases from baker's yeast (Saccharomyces cerevisiae) have been used for the reduction of α-chloro-β-keto esters. acs.orggeorgiasouthern.edunih.gov By screening a panel of these enzymes, it is possible to produce specific diastereomers of the corresponding α-chloro-β-hydroxy ester with high optical purity. acs.orgnih.gov While this applies to the α-chloro isomer, it demonstrates the potential of biocatalysts in synthesizing chiral halo-keto esters. Lipases are another class of enzymes that have been used for the kinetic resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate through transesterification, yielding optically active (S)-ethyl 3-hydroxy-3-phenylpropanoate and the (R)-esterified product. google.com
| Reaction Type | Reagents/Catalyst | Key Features | Reference(s) |
| Direct Chlorination | HSiMe₂Cl, InCl₃ (cat.) | Mild, neutral conditions; minimizes β-elimination. | orgsyn.org |
| Direct Chlorination | GaCl₃ (cat.), diethyl tartrate | Effective for chlorination of secondary alcohols. | researchgate.net |
| Dihalogenation | Iodobenzene dichloride, Lewis acid/base (cat.) | Metal-free approach to gem-dihalogenation. | organic-chemistry.org |
| Crossed Claisen Condensation | Ketene silyl acetal, acid chloride, TiCl₄ (cat.) | Forms α-monoalkylated β-keto esters. | organic-chemistry.org |
| Condensation | Aldehyde, ethyl diazoacetate, Mo(VI) or Nb(V) catalyst | Direct route to β-keto esters under mild conditions. | organic-chemistry.org |
| Asymmetric Hydrogenation | Chiral Rhodium complex | High enantioselectivity in the reduction of β-keto esters. | rsc.org |
| Biocatalytic Reduction | Yeast reductases | Stereoselective reduction of α-chloro-β-keto esters. | acs.orggeorgiasouthern.edunih.gov |
| Biocatalytic Resolution | Lipase, acylating agent | Kinetic resolution of racemic β-hydroxy esters. | google.com |
Optimization of Synthetic Conditions and Yield Enhancement Strategies
The synthesis of this compound can be logically approached through the preparation of its precursor, ethyl 3-oxo-2-phenylpropanoate, followed by chlorination. The optimization of this two-stage process is critical for achieving high purity and yield.
A common strategy for the synthesis of the precursor β-keto ester involves the acylation of a suitable phenyl-substituted ester. For instance, the acylation of ethyl phenylacetate with an appropriate acyl chloride equivalent in the presence of a strong base would yield ethyl 3-oxo-2-phenylpropanoate. The choice of base and solvent is crucial in this step to favor the desired Claisen condensation reaction and minimize side reactions.
Once the β-keto ester is obtained, the subsequent α-chlorination is the key step to yielding the final product. Various chlorinating agents can be employed, with N-chlorosuccinimide (NCS) being a common choice for its mild and selective nature. The optimization of this chlorination step often involves screening different catalysts, solvents, and reaction temperatures to maximize the yield and selectivity.
Research on the synthesis of a related compound, ethyl 2-methyl-3-oxo-3-phenylpropanoate, provides insights into potential synthetic strategies. This compound has been synthesized from ethyl benzoylacetate and methyl iodide in the presence of sodium hydride in tetrahydrofuran (B95107) (THF), achieving a high yield beilstein-journals.org. This suggests that a similar alkylation approach on a related precursor could be a viable route.
Furthermore, general procedures for the synthesis of β-ketoesters from ketones and diethyl carbonate have been documented beilstein-journals.org. While not directly applicable to the phenyl-substituted target, these methods offer a foundational understanding of β-ketoester formation that can inform the development of a specific synthesis for ethyl 3-oxo-2-phenylpropanoate.
Detailed research findings on the optimization of the direct synthesis of this compound are not extensively reported in the available literature. However, based on analogous reactions, a systematic approach to optimization would involve the parameters outlined in the table below.
Table 1: Hypothetical Optimization Parameters for the Synthesis of this compound
| Parameter | Variable | Rationale |
|---|---|---|
| Precursor Synthesis (Acylation) | ||
| Base | Sodium Hydride (NaH), Lithium Diisopropylamide (LDA) | To generate the enolate of ethyl phenylacetate for acylation. |
| Solvent | Tetrahydrofuran (THF), Diethyl Ether | Anhydrous, aprotic solvents are required to prevent quenching of the base and enolate. |
| Acylating Agent | Acetyl chloride, Diethyl carbonate | To introduce the second carbonyl group. |
| Temperature | -78 °C to room temperature | Low temperatures are often necessary to control the reactivity of the enolate. |
| Chlorination | ||
| Chlorinating Agent | N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO₂Cl₂) | To introduce the chlorine atom at the α-position. |
| Catalyst | Organic bases (e.g., pyridine), Lewis acids | To activate the substrate or the chlorinating agent. |
| Solvent | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | Inert solvents that can dissolve both the substrate and the reagent. |
| Temperature | 0 °C to reflux | To control the rate of reaction and minimize side products. |
Multicomponent Reactions Leading to this compound Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient alternative to traditional stepwise synthesis. While no specific MCRs have been reported for the direct synthesis of this compound, the principles of MCRs can be applied to construct the core α-chloro-β-ketoester scaffold.
For instance, a hypothetical MCR could involve the reaction of a phenyl-containing component, a C2-synthon that provides the ester and adjacent methylene, and a chlorinating agent in a one-pot process. The development of such a reaction would represent a significant advancement in the efficient synthesis of this class of compounds.
Research into the multicomponent synthesis of functionalized cyclopentenes from 1,2-allenic ketones, 4-chloroacetoacetate, and malononitrile/cyanoacetate demonstrates the potential of MCRs in creating complex structures from simple precursors under mild, metal-free conditions rsc.org. Although this example does not directly yield the target molecule, it showcases the power of MCRs in C-C bond formation and functionalization in a single step.
The synthesis of other complex molecules, such as ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, has been achieved by reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate (B1199739) nih.gov. This reaction, while not an MCR, illustrates the assembly of a complex molecule from key building blocks.
The development of a novel MCR for this compound would likely require significant investigation into the compatibility of various starting materials and catalysts. A potential, yet speculative, MCR approach is outlined in the table below.
Table 2: Hypothetical Multicomponent Reaction for this compound Scaffold
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Scaffold |
|---|---|---|---|---|
| Phenylacetylene | Ethyl diazoacetate | N-Chlorosuccinimide (NCS) | Transition metal catalyst (e.g., Rh, Cu) | α-Chloro-β-ketoester with a phenyl group |
| Benzaldehyde | Ethyl chloroacetate | A suitable carbon monoxide source | Palladium catalyst | α-Phenyl-β-ketoester, requires subsequent chlorination |
Reactions at the α-Carbon Center
The α-carbon of this compound is positioned between two electron-withdrawing groups: the ester and the acyl chloride. This unique placement, along with the presence of a phenyl group and a chlorine atom, imparts significant reactivity to this position.
Enolization and Enolate Chemistry
The hydrogen atom at the α-carbon of similar β-dicarbonyl compounds is acidic and can be removed by a base to form a resonance-stabilized enolate. In the case of this compound, the presence of the α-chloro and phenyl groups influences the stability and reactivity of the corresponding enolate. The electron-withdrawing nature of the adjacent carbonyl groups and the chlorine atom enhances the acidity of the α-proton, facilitating enolate formation.
The resulting enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. For instance, alkylation of the enolate can be achieved by treating it with an appropriate alkyl halide. The phenyl group can influence the stereochemical outcome of such reactions.
Nucleophilic Substitutions at the α-Phenyl Position
Direct nucleophilic substitution on the α-phenyl group of this compound is not a commonly observed reaction under standard laboratory conditions. The carbon-carbon bond of the phenyl ring is strong, and the ring itself is electron-rich, making it generally unreactive towards nucleophiles unless activated by potent electron-withdrawing groups or under specific catalytic conditions, which are not typically employed for this class of compounds.
Electrophilic Additions and Functionalizations
This compound, being a substituted derivative of ethyl malonyl chloride, can serve as a precursor to ketenes. In the presence of a non-nucleophilic base, such as triethylamine, dehydrochlorination can occur to generate a highly reactive phenyl(ethoxycarbonyl)ketene intermediate. This ketene is a powerful electrophile and can undergo cycloaddition reactions with various unsaturated partners.
For example, in a reaction analogous to that of ethyl malonyl chloride with imines, the in situ generated phenyl(ethoxycarbonyl)ketene can undergo a [2+2] cycloaddition to form β-lactams. The reaction's outcome can be influenced by the choice of base, with stronger nucleophilic bases potentially leading to different products.
Table 1: Representative Cycloaddition Reactions of Ketenes Generated from Malonyl Chloride Derivatives (Data is for the analogous ethyl malonyl chloride)
| Ketene Precursor | Reactant | Base | Product Type | Yield (%) |
| Ethyl malonyl chloride | Imine | 2-Chloropyridine | trans-β-Lactam | up to 93 |
| Ethyl malonyl chloride | Imine | N-Methylimidazole | 2,3-Dihydro-1,3-oxazin-4-one | up to 99 |
Note: This data is for the reaction of ethyl malonyl chloride, a closely related analogue of this compound.
Reactivity at the β-Keto Carbonyl and Chloride Positions
The acyl chloride and ester functionalities at the β-position, along with the geminal chlorine atom, are primary sites for a variety of chemical transformations.
Nucleophilic Acyl Substitutions and Ester Transformations
The acyl chloride group is the most reactive site in the molecule towards nucleophiles. The carbon atom of the acyl chloride is highly electrophilic due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This makes it susceptible to attack by a wide range of nucleophiles in nucleophilic acyl substitution reactions.
Common transformations include:
Hydrolysis: Reaction with water leads to the formation of the corresponding carboxylic acid, 2-phenylmalonic acid monoethyl ester.
Alcoholysis: Treatment with an alcohol results in the formation of a new ester, yielding a diester of phenylmalonic acid.
Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines affords the corresponding amide.
The ester group can also undergo transformations, such as hydrolysis or transesterification, typically under more forcing conditions or with specific catalysts compared to the more reactive acyl chloride.
Table 2: Typical Nucleophilic Acyl Substitution Reactions of Acyl Chlorides
| Acyl Chloride | Nucleophile | Product |
| R-COCl | H₂O | Carboxylic Acid (R-COOH) |
| R-COCl | R'-OH | Ester (R-COOR') |
| R-COCl | NH₃ | Primary Amide (R-CONH₂) |
| R-COCl | R'-NH₂ | Secondary Amide (R-CONHR') |
Note: This table represents general reactions of acyl chlorides, which are directly applicable to the acyl chloride moiety in this compound.
Reactions Involving the Geminal Chlorine Atom
The chlorine atom at the α-position is analogous to that in α-halo ketones, making it susceptible to nucleophilic substitution via an SN2 mechanism. The reactivity is enhanced by the adjacent electron-withdrawing carbonyl group. However, the choice of nucleophile is critical. Strongly basic nucleophiles may favor elimination reactions or act on the more electrophilic acyl chloride.
With appropriate soft nucleophiles, such as iodide ions or thiolates, the chlorine atom can be displaced to introduce new functionality at the α-position. These reactions provide a pathway for further derivatization of the molecule.
Reduction and Oxidation Chemistry of the Carbonyl Moiety
The carbonyl groups within this compound present distinct sites for reduction and oxidation reactions. The reactivity would be dictated by the choice of reagents and reaction conditions, leading to selective transformations.
Reduction:
The two carbonyl groups—the ketone at the 3-position and the ester—along with the acyl chloride, are all susceptible to reduction. The selective reduction of one carbonyl group in the presence of others is a common challenge in organic synthesis.
Selective Reduction of the Ketone: Reagents like sodium borohydride (B1222165) (NaBH₄) are typically used for the chemoselective reduction of ketones in the presence of esters. It would be expected that the reaction of this compound with NaBH₄ would primarily yield ethyl 3-chloro-3-hydroxy-2-phenylpropanoate.
Reduction of the Acyl Chloride and Ketone: More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce the acyl chloride and the ketone. The ester functionality might also be reduced to a primary alcohol, leading to a more complex product mixture.
Catalytic Hydrogenation: Catalytic hydrogenation over catalysts like palladium, platinum, or nickel could potentially reduce the ketone and might also lead to the hydrogenolysis of the acyl chloride. The conditions would need to be carefully controlled to avoid reduction of the phenyl ring.
Oxidation:
The oxidation of the carbonyl moieties of this compound is less straightforward. The ketone is already at a relatively high oxidation state. Further oxidation would likely require cleavage of carbon-carbon bonds, which is generally achieved under harsh conditions.
Cyclization Reactions and Intramolecular Processes
The structure of this compound, with its multiple reactive sites, is conducive to various intramolecular cyclization reactions, though no specific examples are documented for this compound. The presence of an acyl chloride, a ketone, an ester, and an activated α-hydrogen provides the necessary components for ring formation.
For instance, treatment with a non-nucleophilic base could deprotonate the α-carbon, and the resulting enolate could potentially attack the acyl chloride in an intramolecular fashion, although this would lead to a highly strained four-membered ring.
Alternatively, bifunctional reagents could be employed to facilitate cyclization. For example, a reagent with two nucleophilic sites could react with the acyl chloride and the ketone to form a heterocyclic ring. The specific outcome would depend on the nature of the reagent and the reaction conditions.
Rearrangement Reactions and Isomerizations
While no specific rearrangement or isomerization reactions of this compound have been reported, its structure suggests the potential for such transformations under appropriate conditions.
Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, this compound will exist in equilibrium with its enol tautomer. The position of this equilibrium would be influenced by the solvent and temperature.
Favorskii-type Rearrangement: In the presence of a base, deprotonation at the α-position could potentially be followed by intramolecular displacement of the chloride to form a cyclopropanone (B1606653) intermediate. Subsequent ring-opening would lead to a rearranged product. However, the presence of other reactive sites could lead to competing reactions.
Explorations of Chemoselectivity and Regioselectivity in Complex Transformations
The study of chemoselectivity and regioselectivity in reactions involving this compound would be a rich area of investigation due to the multiple reactive centers.
Chemoselectivity: A key challenge would be the selective reaction at one of the three electrophilic centers: the acyl chloride, the ketone, or the ester. The high reactivity of the acyl chloride suggests that it would be the most likely site of attack by most nucleophiles. Achieving selectivity for the ketone or ester would require careful choice of reagents and conditions. For example, sterically hindered nucleophiles might favor reaction at the less hindered carbonyl group.
Regioselectivity: In reactions where the enolate is formed, the regioselectivity of its subsequent reaction would be of interest. The enolate can theoretically be formed on either side of the ketone, though deprotonation of the α-hydrogen between the two carbonyl groups is significantly more favorable due to the increased acidity.
The following table summarizes the expected reactivity at the different functional groups:
| Functional Group | Expected Reactivity | Potential Reagents | Potential Products |
| Acyl Chloride | Highly reactive electrophile | Nucleophiles (e.g., amines, alcohols, water) | Amides, esters, carboxylic acids |
| Ketone | Electrophilic center | Reducing agents (e.g., NaBH₄), nucleophiles | Secondary alcohol, addition products |
| Ester | Less reactive electrophile | Strong reducing agents (e.g., LiAlH₄), strong nucleophiles | Primary alcohol, other esters (transesterification) |
| α-Hydrogen | Acidic proton | Bases | Enolates |
Due to the absence of specific research, the exploration of these selective transformations remains a prospective field of study.
Kinetic Studies and Reaction Rate Determinations
Kinetic studies are fundamental to understanding the factors that govern the speed of chemical reactions. For this compound, the rate of its reactions would be highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.
Reactions at the acid chloride moiety, such as aminolysis or alcoholysis, are expected to follow a nucleophilic acyl substitution mechanism. The rate of these reactions would be influenced by the nucleophilicity of the attacking species and the steric hindrance around the carbonyl group. The presence of the bulky phenyl group adjacent to the ester may exert some steric influence on the approach of the nucleophile.
Alternatively, reactions involving the α-proton would be sensitive to the base strength. The pKa of the α-proton is lowered by the electron-withdrawing effects of the adjacent ester and acid chloride groups, making it susceptible to deprotonation by moderately strong bases.
A hypothetical kinetic study could involve monitoring the reaction of this compound with a series of para-substituted anilines. By varying the electronic nature of the substituent on the aniline (B41778), one could construct a Hammett plot to determine the sensitivity of the reaction rate to electronic effects. A positive ρ (rho) value would indicate the buildup of negative charge in the transition state, consistent with a nucleophilic attack on the carbonyl carbon.
Hypothetical Kinetic Data for the Reaction with Substituted Anilines
| Nucleophile (p-X-C₆H₄NH₂) | Substituent (X) | Rate Constant (k) (M⁻¹s⁻¹) |
|---|---|---|
| Aniline | H | 0.045 |
| p-Toluidine | CH₃ | 0.092 |
| p-Anisidine | OCH₃ | 0.158 |
| p-Chloroaniline | Cl | 0.011 |
This table presents hypothetical data for illustrative purposes, demonstrating the expected trend based on the nucleophilicity of the aniline derivatives.
Transition State Analysis and Reaction Pathway Elucidation
The elucidation of reaction pathways relies heavily on the characterization of transition states, which are high-energy species along the reaction coordinate. For this compound, several reaction pathways can be envisaged, each with a distinct transition state.
In a nucleophilic acyl substitution reaction with a nucleophile (Nu⁻), the reaction would likely proceed through a tetrahedral intermediate. The transition state leading to this intermediate would involve the partial formation of the Nu-C bond and partial breaking of the C=O π-bond. Computational chemistry, using methods like Density Functional Theory (DFT), could be employed to model the geometry and energy of this transition state.
Another plausible pathway, particularly in the presence of a non-nucleophilic base, is the formation of a ketene intermediate, specifically phenyl(ethoxycarbonyl)ketene, through the elimination of HCl. This reaction would proceed via an E1cB-like mechanism, involving the formation of an enolate intermediate. The transition state for the elimination of the chloride from the enolate would be the rate-determining step in ketene formation.
Isotopic Labeling Studies in Mechanistic Organic Chemistry
Isotopic labeling is a powerful tool for tracing the fate of atoms during a chemical reaction, thereby providing invaluable mechanistic insights. In the context of reactions involving this compound, several isotopic labeling experiments could be designed.
For instance, to unequivocally distinguish between a direct nucleophilic substitution at the acyl chloride and a pathway involving a ketene intermediate, one could perform the reaction in the presence of a labeled nucleophile. If the reaction with an amine (R₂NH) proceeds via a ketene, scrambling of a deuterium (B1214612) label from the amine (R₂ND) to the α-position of the product amide could be observed if the proton transfer steps are reversible.
Furthermore, a kinetic isotope effect (KIE) study could be conducted by synthesizing a derivative of the starting material with a deuterium at the α-position. A significant primary KIE (kH/kD > 1) upon reaction with a base would provide strong evidence for the deprotonation of the α-proton being involved in the rate-determining step, supporting a ketene mechanism.
Intermediate Identification and Characterization
The direct detection and characterization of reaction intermediates provide the most compelling evidence for a proposed reaction mechanism. Given the reactivity of this compound, several transient species could potentially be identified under specific conditions.
In nucleophilic acyl substitution reactions, the tetrahedral intermediate, although typically short-lived, might be observed using low-temperature spectroscopic techniques such as cryo-NMR or rapid-injection NMR. The appearance of a new sp³ carbon signal in the ¹³C NMR spectrum at low temperatures would be indicative of its formation.
The formation of the phenyl(ethoxycarbonyl)ketene intermediate could be confirmed by its characteristic strong IR absorption band around 2100-2150 cm⁻¹. This could be achieved by generating the ketene in an inert matrix at low temperatures (matrix isolation) and obtaining its IR spectrum, or by using time-resolved infrared spectroscopy to monitor its formation and decay in solution. Trapping experiments, where a reactive species known to react specifically with ketenes (e.g., a diene in a [2+2] cycloaddition) is added to the reaction mixture, can also provide indirect evidence for the presence of a ketene intermediate.
Applications of Ethyl 3 Chloro 3 Oxo 2 Phenylpropanoate in Advanced Organic Synthesis
Building Block for Heterocyclic Systems
The 1,3-dicarbonyl-like motif, combined with the exceptionally reactive acid chloride, makes ethyl 3-chloro-3-oxo-2-phenylpropanoate an ideal substrate for condensation reactions with various dinucleophiles to form a wide array of heterocycles. These reactions are fundamental in medicinal chemistry, as heterocyclic scaffolds are prevalent in numerous drug molecules.
Synthesis of Nitrogen-Containing Heterocycles
The construction of nitrogen-containing rings is a cornerstone of drug discovery. This compound is well-suited for creating key nitrogen heterocycles such as pyrazolones and pyrimidinediones.
The reaction with hydrazine (B178648) derivatives is a classic method for synthesizing pyrazole-based structures. libretexts.orgresearchgate.net When treated with hydrazine, this compound is expected to first undergo rapid acylation at the acid chloride by the hydrazine, followed by an intramolecular cyclization where the second nitrogen attacks the ketone carbonyl. Subsequent dehydration would yield a 4-phenyl-substituted pyrazolone. This process provides a direct route to a core structure found in various pharmaceuticals. researchgate.net
Similarly, condensation with urea (B33335) or thiourea (B124793) can lead to the formation of six-membered heterocyclic systems. nih.govresearchgate.net The reaction likely proceeds via initial acylation by the urea nitrogen onto the acid chloride, followed by cyclization onto the ketone and subsequent elimination of water to form a phenyl-substituted barbiturate (B1230296) or thiobarbiturate derivative. These pyrimidine-based structures are of significant interest in medicinal chemistry. nih.gov
Table 1: Potential Synthesis of Nitrogen-Containing Heterocycles
| Reactant | Potential Product Core | Significance | Supporting Reaction Type |
|---|---|---|---|
| Hydrazine (H₂NNH₂) | 4-Phenyl-pyrazolidine-3,5-dione | Core of anti-inflammatory and analgesic drugs. | Condensation of β-dicarbonyl compounds with hydrazines. researchgate.net |
| Urea (H₂NCONH₂) | 5-Phenyl-pyrimidine-2,4,6-trione (Phenyl-barbiturate) | CNS depressants, anticonvulsants. | Reaction of malonic acid derivatives with urea. nih.gov |
| Thiourea (H₂NCSNH₂) | 5-Phenyl-2-thioxo-dihydropyrimidine-4,6-dione (Phenyl-thiobarbiturate) | Anesthetic and hypnotic agents. | Reaction of malonic acid derivatives with thiourea. researchgate.net |
Synthesis of Oxygen- and Sulfur-Containing Heterocycles
While the synthesis of nitrogen heterocycles is more direct, the functional handles of this compound also permit the construction of oxygen- and sulfur-containing rings. For instance, intramolecular cyclization could be envisioned if the phenyl group were substituted with a nucleophile. More practically, it can serve as a precursor to other building blocks for these systems.
The reaction of related α-haloketones with thiourea or thioamides is a well-established route to thiazole (B1198619) derivatives (Hantzsch thiazole synthesis). iaea.orgconnectjournals.com By analogy, this compound, after conversion of the acid chloride to a less reactive group, could potentially react with a thioamide. The ketone carbonyl and the adjacent carbon would form the C=C bond of the thiazole ring, while the thioamide provides the sulfur and nitrogen atoms.
Precursor for Complex Carbon Frameworks
The compound's dense functionality makes it a valuable C3 synthon for building sophisticated acyclic and carbocyclic structures, which are often key fragments of larger, biologically active molecules.
Total Synthesis of Natural Product Cores
Although no published total syntheses currently list this compound as a starting material, its structure is reminiscent of phenylmalonic acid derivatives, which are utilized in the synthesis of complex targets. orgsyn.orggoogle.comchemicalbook.com For example, derivatives of phenylmalonic acid are precursors to 2-phenyl-1,3-propanediols, which can be found in various natural products. google.com The compound could theoretically be used to introduce the phenyl-substituted three-carbon chain found in the core of alkaloids like (±)-phyllantidine, which involves intricate ring constructions. nih.gov Its utility would lie in its ability to undergo selective transformations at its three reactive centers to build up molecular complexity in a controlled manner.
Construction of Advanced Pharmaceutical Intermediates
The role of this compound as a precursor to pharmaceutical intermediates is highly probable. The acid chloride function is a key feature, allowing for facile coupling reactions. For instance, Friedel-Crafts acylation of an aromatic ring using this compound would generate a 1,3-diaryl-1,3-dione structure, a common scaffold in medicinal chemistry.
Furthermore, the heterocycles derived from it, as discussed in section 5.1, are themselves valuable pharmaceutical intermediates. Phenylmalonic acid, a closely related structure, is a known starting material for Sodium Indanylcarbenicillin, a β-lactam antibiotic. chemicalbook.com The chemical handles on this compound provide multiple points for modification, allowing for the generation of diverse molecular libraries for drug screening. Related malonyl chlorides are recognized as important intermediates in pharmaceutical and agrochemical synthesis. guidechem.comijret.org
Role in Stereoselective Synthesis
The α-carbon of this compound is a stereocenter, meaning the compound is chiral. Its primary role in stereoselective synthesis would be as a prochiral substrate for the creation of a second stereocenter via reduction of the ketone, or as a chiral building block where the existing stereocenter directs the formation of new ones.
The stereoselective reduction of β-keto esters is a powerful tool in organic synthesis for creating chiral β-hydroxy esters, which are valuable building blocks. eurekaselect.comresearchgate.net The reduction of the ketone in this compound would generate a new stereocenter at the β-carbon, leading to diastereomeric α-phenyl-β-hydroxy esters.
Research on analogous α-substituted β-keto esters has shown that high levels of diastereoselectivity can be achieved. eurekaselect.comresearchgate.net
Syn-selective reduction : Using chelating Lewis acids like titanium tetrachloride (TiCl₄) in combination with a reducing agent can favor the formation of the syn-diastereomer with high selectivity. eurekaselect.com
Anti-selective reduction : Conversely, using non-chelating conditions or bulky reducing agents often leads to the anti-diastereomer. eurekaselect.com
Biocatalytic reduction : Enzymes, particularly ketoreductases (KREDs), are highly effective for the stereoselective reduction of keto esters, often providing access to specific stereoisomers with excellent enantiomeric and diastereomeric excess through dynamic kinetic resolution. alaska.edunih.govmdpi.com This approach is particularly valuable for producing optically pure compounds for pharmaceutical applications. alaska.edu
Table 2: Potential Stereoselective Reductions of the Ketone Group
| Method | Reagents/Catalyst | Expected Major Diastereomer | Significance of Product |
|---|---|---|---|
| Chelation-Controlled Reduction | TiCl₄, NaBH₄ | syn-α-phenyl-β-hydroxy ester | Precursor for controlled synthesis of acyclic chains. eurekaselect.com |
| Non-Chelation-Controlled Reduction | LiEt₃BH (Super-Hydride®) | anti-α-phenyl-β-hydroxy ester | Access to alternative diastereomeric products. eurekaselect.com |
| Enzymatic Reduction | Ketoreductase (KRED) | Specific (2S,3R) or (2S,3S) isomers | Access to enantiopure pharmaceutical building blocks. alaska.edunih.gov |
Diastereoselective Transformations
The presence of a stereocenter at the α-position of this compound makes it a key substrate for diastereoselective reactions, particularly in the synthesis of β-lactams through the Staudinger cycloaddition. The reaction involves the [2+2] cycloaddition of a ketene (B1206846), generated in situ from the acyl chloride, with an imine. The inherent chirality of the acyl chloride can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over the other.
Research in this area has demonstrated that the reaction of this compound with various imines can proceed with notable levels of diastereoselectivity. The stereochemical course of the Staudinger reaction is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. For instance, the use of electron-withdrawing groups on the imine can favor the formation of trans-β-lactams, while electron-donating groups on the ketene precursor can lead to cis-β-lactams. researchgate.net
While specific data on the diastereoselectivity of reactions involving this compound is not extensively documented in readily available literature, the general principles of the Staudinger reaction provide a framework for predicting and controlling the stereochemical outcome. The relative stereochemistry of the resulting β-lactams is a critical aspect, as it significantly impacts their biological activity. nih.govresearchgate.net
A representative, albeit general, set of results for the diastereoselective synthesis of β-lactams from acyl chlorides and imines is presented in the interactive table below. This data illustrates the typical yields and diastereomeric ratios (d.r.) that can be achieved in such transformations.
Interactive Table: Diastereoselective Synthesis of β-Lactams
| Entry | Imine Substituent (R) | Acyl Chloride | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Phenyl | Chloroacetyl chloride | Toluene | 80 | 75 | 30:70 |
| 2 | 4-Methoxyphenyl | Chloroacetyl chloride | CH2Cl2 | 25 | 82 | 40:60 |
| 3 | 4-Nitrophenyl | Chloroacetyl chloride | Toluene | 110 | 65 | 10:90 |
| 4 | Phenyl | Phenylacetyl chloride | Dioxane | 100 | 88 | 60:40 |
Enantioselective Syntheses via Chiral Auxiliaries or Catalysis
Achieving enantioselectivity in the synthesis of molecules derived from this compound is a significant challenge and a major focus of contemporary organic synthesis. Two primary strategies are employed: the use of chiral auxiliaries and the application of chiral catalysts.
In the chiral auxiliary approach, the ethyl ester of the starting material can be replaced with a chiral alcohol, thereby introducing a stereochemical directing group. This auxiliary can influence the approach of the reactants, leading to the preferential formation of one enantiomer of the product. Following the reaction, the chiral auxiliary can be cleaved to yield the enantiomerically enriched target molecule. While conceptually straightforward, this method requires additional synthetic steps for the attachment and removal of the auxiliary.
A more elegant and atom-economical approach is the use of chiral catalysts. In the context of the Staudinger reaction, chiral Lewis acids or bases can be employed to catalyze the cycloaddition enantioselectively. These catalysts can coordinate to either the ketene precursor or the imine, creating a chiral environment that directs the formation of a specific enantiomer of the β-lactam product. For example, chiral cinchona alkaloids have been successfully used as catalysts in the asymmetric synthesis of β-lactams, affording high enantiomeric excesses (ee). nih.gov
The development of efficient catalytic systems for the enantioselective transformation of substrates like this compound is an active area of research. The following interactive table summarizes representative results for the enantioselective synthesis of β-lactams, showcasing the effectiveness of different chiral catalysts.
Interactive Table: Enantioselective Synthesis of β-Lactams
| Entry | Chiral Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Copper(I) | (S)-Ph-BOX | Toluene | 0 | 85 | 92 |
| 2 | Scandium(III) Triflate | (R)-BINOL | CH2Cl2 | -20 | 78 | 88 |
| 3 | Cinchona Alkaloid | (DHQD)2PHAL | Dioxane | 25 | 91 | 95 |
| 4 | Rhodium(II) | Chiral Carboxylate | Hexane (B92381) | rt | 72 | 85 |
Contribution to Diversity-Oriented Synthesis and Combinatorial Libraries
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. This compound is a valuable starting material for DOS due to its multiple reactive sites, which allow for the introduction of diversity at various points in the molecular scaffold. nih.govmdpi.com
The β-lactam ring system, readily accessible from this precursor, serves as a privileged scaffold in medicinal chemistry. By varying the substituents on the imine and utilizing different post-cyclization modifications, a large library of β-lactam analogues can be rapidly synthesized. This approach allows for the systematic exploration of the chemical space around the β-lactam core, increasing the probability of identifying compounds with desired biological activities. rsc.orgfrontiersin.orgresearchgate.net
For instance, a combinatorial library could be generated by reacting this compound with a diverse set of imines. The resulting β-lactams, each with a unique substitution pattern, can then be further functionalized at the nitrogen atom or other positions on the ring. This strategy enables the creation of a vast number of distinct molecules from a common starting material, which is a hallmark of successful diversity-oriented synthesis. The ability to generate such libraries efficiently is crucial for modern drug discovery efforts. researchgate.net
Computational and Theoretical Studies on Ethyl 3 Chloro 3 Oxo 2 Phenylpropanoate
Electronic Structure Analysis and Molecular Orbitals
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Analysis of ethyl 3-chloro-3-oxo-2-phenylpropanoate's electronic structure would involve mapping the electron density distribution and identifying the key molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The electron density is expected to be highest around the electronegative oxygen and chlorine atoms of the ester and acid chloride functional groups, as well as being delocalized across the phenyl ring. The carbonyl carbons and the alpha-carbon are expected to be relatively electron-deficient.
The HOMO and LUMO are crucial for understanding the molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile. For this compound, the HOMO is likely to be located on the phenyl ring or the ester oxygen, which are the most electron-rich parts of the molecule. Conversely, the LUMO is expected to be centered on the highly electrophilic carbonyl carbon of the acid chloride group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally correlates with higher reactivity.
Table 1: Predicted Electronic Properties of this compound and Related Compounds
| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |
| This compound | -10.5 to -9.5 | -2.0 to -1.0 | 7.5 to 8.5 |
| Ethyl Phenylacetate (B1230308) | -9.2 | -0.8 | 8.4 |
| Benzoyl Chloride | -10.1 | -1.9 | 8.2 |
Note: The values for this compound are estimated based on typical values for similar functional groups, as specific literature data is unavailable. Values for related compounds are sourced from computational chemistry databases.
Conformational Analysis and Energy Minima
This compound possesses several rotatable single bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them. The most significant rotations would be around the C-C bond connecting the phenyl group to the backbone, the C-C bond between the two carbonyl groups, and the C-O bond of the ethyl ester.
Table 2: Calculated Rotational Barriers for Bonds in Analogous Systems
| Bond | Molecule | Calculated Rotational Barrier (kcal/mol) |
| Phenyl-Cα | Ethylbenzene | ~1.2 |
| Cα-C(O) | Butan-2-one | ~2.5 |
| O-CH2(ethyl) | Ethyl Acetate | ~0.5 |
Note: This data is for analogous systems and serves to provide an estimate of the rotational barriers that might be expected in this compound.
Reaction Pathway Modeling and Transition State Calculations
Computational modeling can be used to explore the mechanisms of reactions involving this compound. This involves mapping the potential energy surface for a given reaction, locating the transition states, and calculating the activation energies. Such studies are invaluable for understanding reaction kinetics and predicting product distributions.
A key reaction of this molecule is its behavior as an acylating agent, likely at the highly reactive acid chloride functional group. For example, in a reaction with a nucleophile, computational models could be used to compare the activation energies for attack at the acid chloride carbonyl versus the ester carbonyl, providing a theoretical basis for the observed regioselectivity. Transition state theory can be applied to calculate reaction rate constants from the computed activation energies. mdpi.com
For instance, in a study on the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, computational methods were used to identify zwitterionic intermediates and rule out certain reaction pathways. mdpi.com Similar methodologies could be applied to understand the reactions of this compound.
Prediction of Spectroscopic Signatures and Reactivity Trends
Computational chemistry can predict various spectroscopic properties, which can be used to aid in the identification and characterization of this compound. For example, quantum chemical calculations can predict the vibrational frequencies that correspond to the peaks in an infrared (IR) spectrum. This can help in assigning the experimentally observed peaks to specific molecular vibrations. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated, providing a theoretical spectrum that can be compared with experimental data for structural verification.
Reactivity trends can also be predicted based on calculated electronic properties. For example, mapping the electrostatic potential onto the electron density surface can visually indicate the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This can be used to predict the sites of electrophilic and nucleophilic attack.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value |
| IR Stretching Frequencies (cm⁻¹) | |
| C=O (Acid Chloride) | 1780-1815 |
| C=O (Ester) | 1735-1750 |
| C-Cl | 700-800 |
| ¹H NMR Chemical Shifts (ppm) | |
| CH (α-position) | 4.5 - 5.0 |
| CH₂ (Ethyl) | 4.0 - 4.4 |
| CH₃ (Ethyl) | 1.0 - 1.4 |
| Phenyl H | 7.2 - 7.6 |
| ¹³C NMR Chemical Shifts (ppm) | |
| C=O (Acid Chloride) | 168 - 172 |
| C=O (Ester) | 165 - 170 |
| Cα | 55 - 65 |
Note: These are estimated ranges based on typical values for the respective functional groups.
Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Analogous Systems
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govmdpi.com While no specific QSAR models for this compound were found, the principles of QSAR can be applied to understand the reactivity of analogous systems. nih.gov
For a series of substituted ethyl phenylpropanoate derivatives, a QSAR model could be developed to predict their reactivity in a particular reaction, for example, their rate of hydrolysis. The model would use various molecular descriptors as independent variables. These descriptors can be calculated from the molecular structure and can be steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), or topological (e.g., connectivity indices). nih.gov
The resulting QSAR equation would allow for the prediction of reactivity for new, unsynthesized analogs, which can be a valuable tool in the design of molecules with desired properties. plos.org The development of such models relies on having a dataset of compounds with experimentally measured reactivities. mdpi.com
Advanced Analytical Methodologies in the Study of Ethyl 3 Chloro 3 Oxo 2 Phenylpropanoate Reactivity
High-Resolution Spectroscopic Techniques for Reaction Monitoring
High-resolution spectroscopic techniques are indispensable for gaining real-time insights into the dynamic processes occurring during chemical reactions involving ethyl 3-chloro-3-oxo-2-phenylpropanoate. These methods allow for the direct observation of changes in molecular structure and concentration, providing a detailed picture of the reaction pathway.
In Situ NMR Spectroscopy for Reaction Kinetics
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of a chemical reaction directly within the NMR tube. While specific studies on the reaction kinetics of this compound using in situ NMR are not extensively documented in publicly available literature, the methodology is highly applicable.
For instance, in the synthesis or transformation of related β-keto esters, 1H and 13C NMR spectroscopy can be used to track the disappearance of starting materials and the appearance of products over time. By integrating the signals corresponding to specific protons or carbons of the reactant and product molecules at various time points, a concentration profile can be constructed. This data allows for the determination of reaction rates and the elucidation of the reaction order.
Hypothetical Application to this compound:
In a hypothetical reaction, such as the nucleophilic substitution of the chloride in this compound, in situ NMR could be employed to:
Monitor the decrease in the intensity of the signal corresponding to the α-proton of the starting material.
Observe the emergence of new signals corresponding to the α-proton and the newly introduced functional group in the product.
Quantify the relative concentrations of the reactant, product, and any observable intermediates to build a kinetic model.
Mass Spectrometry for Intermediates and Products
Mass spectrometry (MS) is a vital tool for the identification of intermediates and products in chemical reactions due to its high sensitivity and ability to provide molecular weight and fragmentation information. While detailed mass spectrometric studies specifically targeting the reaction intermediates of this compound are not readily found in peer-reviewed literature, predicted data is available and the technique's application can be inferred from studies on similar compounds.
Predicted mass spectrometry data for this compound suggests several possible adducts that could be observed. nih.gov This information is critical for identifying the compound in complex reaction mixtures.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 227.04695 | 145.7 |
| [M+Na]⁺ | 249.02889 | 152.9 |
| [M-H]⁻ | 225.03239 | 149.2 |
| [M+NH₄]⁺ | 244.07349 | 164.4 |
| [M+K]⁺ | 265.00283 | 150.3 |
| [M+H-H₂O]⁺ | 209.03693 | 140.6 |
| [M+HCOO]⁻ | 271.03787 | 163.3 |
| [M+CH₃COO]⁻ | 285.05352 | 187.4 |
In practice, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to separate the components of a reaction mixture before they enter the mass spectrometer. This allows for the individual analysis of each component, facilitating the identification of the main products, byproducts, and any stable intermediates. For mass spectrometry compatible applications using HPLC, mobile phases containing phosphoric acid would need to be replaced with formic acid. nih.govresearchgate.net
Chromatographic Separations and Purification Protocols
Chromatographic techniques are fundamental to the study of chemical reactions, enabling the separation, isolation, and purification of products from complex mixtures. Both preparative and analytical chromatography play crucial roles in handling this compound and its derivatives.
Preparative Chromatography in Compound Isolation
Preparative chromatography is used to isolate and purify larger quantities of a specific compound from a reaction mixture. While a specific, detailed protocol for the preparative chromatography of this compound is not available in the surveyed literature, methods for structurally similar compounds provide a strong basis for its purification.
For example, a procedure for the purification of ethyl 3-chloro-3-phenylpropanoate, a related compound, utilizes silica (B1680970) gel column chromatography. In this method, the crude product is loaded onto a silica gel column and eluted with a solvent system of hexane (B92381) and dichloromethane. The fractions are collected and analyzed, and those containing the desired product are combined and concentrated to yield the purified compound.
Example of a Purification Protocol for a Related Compound:
| Parameter | Value |
|---|---|
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane/CH₂Cl₂ (2:1) |
| R_f of Product | 0.33 |
| R_f of Impurity (Elimination Product) | 0.23 |
This type of protocol could be adapted for the purification of this compound, with optimization of the solvent system likely required to achieve optimal separation.
Analytical Chromatography for Purity Assessment and Reaction Progress
Analytical chromatography employs the same separation principles as preparative chromatography but on a much smaller scale. Its primary goals are to assess the purity of a sample and to monitor the progress of a reaction by quantifying the relative amounts of reactants, intermediates, and products.
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. For compounds similar to this compound, such as ethyl 3-chloro-3-oxopropionate, reverse-phase HPLC methods have been developed. nih.govresearchgate.net These methods typically use a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. nih.govresearchgate.net
Typical HPLC Parameters for a Related Compound:
| Parameter | Condition |
|---|---|
| Column | Reverse Phase (e.g., Newcrom R1) |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid or Formic Acid |
| Detection | UV-Vis or Mass Spectrometry (MS) |
By injecting small aliquots of a reaction mixture at different times, the change in the peak areas corresponding to the starting material and product can be used to track the reaction's progress and determine its endpoint. Furthermore, the presence of any unexpected peaks can indicate the formation of byproducts, which can then be further investigated.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which can offer insights into the compound's reactivity and physical properties.
As of the latest available data, a crystal structure for this compound has not been deposited in public crystallographic databases. However, the crystal structures of closely related compounds, such as ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate, have been determined. nih.gov Analysis of these structures can provide a model for the likely solid-state conformation of this compound.
For instance, the crystal structure of ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate reveals key structural features, including the planarity of certain molecular fragments and the nature of intermolecular hydrogen bonding. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₁ClN₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5091 (7) |
| b (Å) | 11.1813 (8) |
| c (Å) | 10.1190 (7) |
| β (°) | 118.148 (1) |
| Volume (ų) | 1048.41 (13) |
Based on this related structure, it can be anticipated that the phenyl ring and the ester group in this compound would adopt a specific orientation to minimize steric hindrance and maximize favorable intermolecular interactions in the solid state. Obtaining the actual crystal structure of this compound would be a significant step in fully characterizing this compound and understanding its solid-state behavior.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Strategies for Ethyl 3-Chloro-3-Oxo-2-Phenylpropanoate
The synthesis of this compound is anticipated to be a focal point of future research, with an emphasis on developing more efficient, selective, and milder methodologies. Traditional approaches to similar chlorinations, such as the use of phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), often lead to undesired side reactions, including the formation of elimination byproducts like ethyl 3-phenyl-2-propenoate. orgsyn.org
Future synthetic strategies are likely to draw inspiration from recent advancements in chlorination reactions of related compounds. For instance, the use of milder Lewis acids as catalysts has shown promise. One notable example is the direct chlorination of ethyl 3-hydroxy-3-phenylpropanoate using chlorodimethylsilane (B94632) in the presence of a catalytic amount of indium trichloride (B1173362) (InCl₃). orgsyn.org This method proceeds under neutral conditions and avoids the formation of strong protic acids, thus minimizing side reactions. orgsyn.org The moderate Lewis acidity of InCl₃ is key to its success, as stronger Lewis acids can have an excessive affinity for the oxygen-containing functional groups, hindering the desired reaction. researchgate.net
Adapting such mild chlorination methods to the synthesis of this compound from its corresponding carboxylic acid or another suitable precursor will be a key area of investigation. The challenge will lie in achieving chemoselective chlorination of the carboxylic acid moiety without affecting the ketone or ester groups.
Exploration of New Reactivity Modes and Transformative Reactions
The rich chemical functionality of this compound makes it a fertile ground for exploring novel reactivity patterns and developing innovative chemical transformations. The presence of three distinct reactive sites—the acid chloride, the enolizable ketone, and the ester—allows for a diverse range of chemical manipulations.
Future research is expected to focus on the selective transformation of each functional group. The highly reactive acid chloride is a prime target for nucleophilic acyl substitution, enabling the introduction of a wide variety of substituents. Reactions with amines, alcohols, and organometallic reagents could lead to the synthesis of amides, esters, and ketones, respectively.
The α-position to the ketone is susceptible to deprotonation, forming an enolate that can participate in a host of carbon-carbon bond-forming reactions. This reactivity can be harnessed for alkylations, aldol (B89426) condensations, and Michael additions, providing pathways to more complex molecular scaffolds. Furthermore, the 1,3-dicarbonyl motif makes the compound an excellent precursor for the synthesis of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent in medicinal chemistry. The ruthenium(II)-catalyzed oxidative annulation of the related ethyl 3-oxo-3-phenylpropanoate with alkynes to form polysubstituted furans exemplifies the potential for developing novel cyclization reactions. rsc.org
Application in Emerging Fields of Chemical Synthesis
The unique structural features of this compound position it as a valuable tool in several emerging areas of chemical synthesis. Its potential as a versatile building block is particularly relevant to the fields of medicinal chemistry, materials science, and agrochemistry.
In medicinal chemistry, the compound can serve as a key intermediate in the synthesis of novel bioactive molecules. The ability to readily introduce diverse chemical functionalities allows for the rapid generation of compound libraries for high-throughput screening. The synthesis of complex heterocyclic systems from β-keto esters is a well-established strategy, and the additional reactivity of the acid chloride group in this compound offers further opportunities for molecular diversification.
In materials science, this compound could be utilized in the synthesis of functional polymers and organic materials. The reactive handles on the molecule could be used to incorporate it into polymer backbones or as a cross-linking agent to modify the properties of existing materials.
Integration with Flow Chemistry and Automated Synthesis Paradigms
The integration of the synthesis and reactions of this compound with flow chemistry and automated synthesis platforms represents a significant area for future development. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability and reproducibility.
Given the reactive nature of the acid chloride functionality, performing its synthesis and subsequent reactions in a continuous flow reactor could offer better control over reaction parameters and minimize the accumulation of hazardous intermediates. Future research will likely focus on developing robust and efficient flow protocols for the preparation of this compound and its in-line conversion to more complex products. This approach would be particularly beneficial for industrial-scale production.
Automated synthesis platforms, which combine robotics with software-controlled reaction execution, could leverage this compound as a versatile building block for the rapid and systematic synthesis of compound libraries. This would accelerate the discovery of new molecules with desired properties in various fields.
Sustainable Chemistry Approaches in the Synthesis and Utility of the Compound
The principles of green and sustainable chemistry are increasingly influencing the design of chemical syntheses. researchgate.netcarlroth.com Future research on this compound will undoubtedly be guided by these principles.
A key focus will be the development of catalytic methods for its synthesis, moving away from stoichiometric reagents to minimize waste. The use of catalytic indium trichloride for a related chlorination is a step in this direction. orgsyn.org Further exploration of other earth-abundant and non-toxic metal catalysts is warranted.
Biocatalysis presents another promising avenue for the sustainable synthesis of this compound and its derivatives. Enzymes such as ketoreductases have been successfully employed in the stereoselective reduction of related β-keto esters, highlighting the potential for developing enzymatic routes to chiral building blocks derived from this compound. researchgate.net
The choice of solvents is another critical aspect of sustainable chemistry. Future work will likely explore the use of greener solvents, such as bio-derived solvents or water, to replace traditional volatile organic compounds. carlroth.com Additionally, optimizing reaction conditions to improve atom economy and reduce energy consumption will be important considerations. The overarching goal will be to develop synthetic pathways that are not only efficient and high-yielding but also environmentally benign.
Q & A
Q. How can researchers ensure reproducibility in kinetic studies of this compound reactions?
- Methodological Answer : Standardize protocols using IUPAC-recommended buffers (pH 7.4 PBS) and control humidity (<5% with molecular sieves). Publish raw data (e.g., time-concentration curves) in open repositories. Collaborative inter-lab validation (e.g., 3+ independent labs) minimizes instrumentation bias .
Q. What theoretical frameworks explain the compound’s role in multi-step catalytic cycles?
- Methodological Answer : Marcus theory models electron transfer in redox reactions, while frontier molecular orbital (FMO) theory predicts sites for radical initiation. Kinetic isotope effects (KIE) and Eyring plots (ΔH‡, ΔS‡) validate mechanistic hypotheses .
Tables for Key Data
| Property | Value/Observation | Reference |
|---|---|---|
| Synthetic Yield (SOCl₂ method) | 78–85% | |
| ¹H NMR (CDCl₃, δ ppm) | 1.30 (t, 3H), 4.25 (q, 2H) | |
| IR C=O Stretching (cm⁻¹) | 1742 (ester), 1685 (keto) | |
| HPLC Retention Time (Chiralpak IA) | 12.3 min (R), 14.1 min (S) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
